Validated Intermediate in Trovafloxacin Industrial Synthesis
This compound is the documented and validated key intermediate in the industrial synthesis of trovafloxacin, a fluoroquinolone antibacterial agent developed by Pfizer [1]. The synthetic route involves cyclopropanation of N-benzylmaleimide with ethyl diazoacetate, followed by LiAlH4 reduction of both ester and imide groups to yield the title compound [2]. Alternative 3-azabicyclo[3.1.0]hexane derivatives lacking the N-benzyl group (e.g., CAS 134575-13-6) cannot directly enter this validated synthetic pathway, as the benzyl moiety is essential for the subsequent hydrogenolytic deprotection step that reveals the secondary amine required for coupling to the quinolone core [1].
| Evidence Dimension | Synthetic route validation and downstream utility |
|---|---|
| Target Compound Data | Validated as direct precursor to trovafloxacin side chain; N-benzyl group enables selective hydrogenolysis |
| Comparator Or Baseline | 3-Azabicyclo[3.1.0]hexan-6-ylmethanol (CAS 134575-13-6): lacks N-benzyl protection |
| Quantified Difference | Route divergence: N-benzyl compound → hydrogenolysis → amine coupling; non-benzyl analog would require complete route redesign |
| Conditions | Multi-step synthesis per US Patents 5,164,402 and 5,229,396; reduction with LiAlH4 in THF at 0-60°C for 36 h |
Why This Matters
Procurement of the N-benzyl-protected compound eliminates the need for de novo route development and process revalidation in trovafloxacin analog synthesis programs.
- [1] Brighty, K.E. Azabicyclo quinolone and naphthyridinone carboxylic acids. US Patent 5,164,402, 1992. View Source
- [2] Brighty, K.E. Anti-bacterial azabicyclo quinolone carboxylic acids. US Patent 5,229,396, 1993. View Source
